2,4-DB-Dimethylammonium

Description

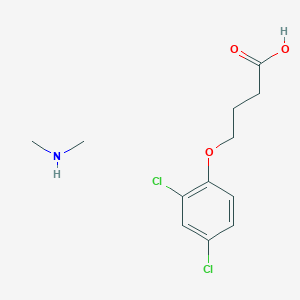

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXJOCOXNOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034547 | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-42-1 | |

| Record name | 2,4-DB dimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DB-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2,4-DB-Dimethylammonium: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-DB-dimethylammonium, the dimethylamine salt of 4-(2,4-dichlorophenoxy)butanoic acid, is a selective, systemic herbicide belonging to the phenoxyalkanoic acid class of compounds.[1] It is utilized for the post-emergence control of broadleaf weeds in various agricultural settings. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, mechanism of action, and analytical methods, offering valuable insights for researchers and professionals in the fields of agricultural science, environmental chemistry, and toxicology.

Chemical Identity and Structure

The chemical identity of 2,4-DB-dimethylammonium is defined by its constituent parts: the active herbicidal acid, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), and the solubilizing counter-ion, dimethylammonium.

-

IUPAC Name: 4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine[2]

-

Molecular Formula: C₁₂H₁₇Cl₂NO₃[2]

-

Molecular Weight: 294.17 g/mol [2]

The structure consists of an ionic bond between the carboxylate group of the 2,4-DB acid and the protonated dimethylamine.

Figure 1: Chemical structure of 2,4-DB-dimethylammonium.

Physicochemical Properties

The physicochemical properties of 2,4-DB-dimethylammonium are largely influenced by the properties of its parent acid, 2,4-DB, but the salt formulation significantly increases its water solubility, which is crucial for its application as a herbicide.

| Property | Value | Source |

| Physical State | Colorless crystals (for the parent acid 2,4-DB) | [1] |

| Melting Point | 85-87 °C (for the related 2,4-D-dimethylammonium) | [4] |

| Water Solubility | High (amine salts are formulated for water solubility) | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 0.65 (for the related 2,4-D-dimethylammonium) | [4] |

| pKa | 2.6 (for the parent acid 2,4-D) | [6] |

Synthesis

The synthesis of 2,4-DB-dimethylammonium is a straightforward acid-base neutralization reaction. The process involves reacting 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) with dimethylamine in an aqueous or mixed-solvent system.

Figure 2: Synthesis of 2,4-DB-dimethylammonium.

Experimental Protocol (General):

-

Dissolution: Dissolve 4-(2,4-dichlorophenoxy)butanoic acid in a suitable solvent, such as an alcohol or a water-alcohol mixture.

-

Neutralization: Slowly add an equimolar amount of dimethylamine (often as an aqueous solution) to the 2,4-DB solution with stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Isolation: The resulting 2,4-DB-dimethylammonium salt can be isolated by evaporation of the solvent. For commercial formulations, the salt is typically kept in a concentrated aqueous solution.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenoxy ring, the methylene protons of the butanoic acid chain, and the methyl protons of the dimethylammonium cation.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the aromatic ring, the aliphatic chain, and the methyl groups of the dimethylammonium cation.[4]

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, the C-O-C ether linkage, the C-Cl bonds, and the characteristic peaks of the carboxylate anion and the ammonium cation.

-

Mass Spectrometry: Mass spectral analysis would likely show the molecular ion of the parent acid (2,4-DB) after dissociation of the salt, along with characteristic fragmentation patterns.[4]

Mechanism of Action as a Herbicide

2,4-DB-dimethylammonium acts as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. The butyric acid side chain of 2,4-DB is converted to an acetic acid side chain via β-oxidation within susceptible plants, forming the more herbicidally active 2,4-D. This metabolic activation contributes to its selectivity, as some tolerant plants lack the necessary enzymes for this conversion.

Figure 3: Herbicidal mechanism of action of 2,4-DB.

Analytical Methods

The analysis of 2,4-DB-dimethylammonium in various matrices typically involves the determination of the parent acid, 2,4-DB. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the quantification of 2,4-DB. Reversed-phase chromatography is commonly employed.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the 2,4-DB acid usually requires derivatization to a more volatile ester form. GC-MS provides high selectivity and sensitivity for its detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of 2,4-DB in complex samples without the need for derivatization.

Sample Preparation Protocol for Soil Analysis (General):

-

Extraction: Soil samples are typically extracted with an organic solvent or a mixture of organic solvent and water, often under acidic conditions to ensure the protonation of the carboxylate group.

-

Clean-up: The extract is then subjected to a clean-up procedure to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

-

Analysis: The cleaned-up extract is then analyzed by HPLC-UV, GC-MS (after derivatization), or LC-MS/MS.

Herbicidal Applications

2,4-DB-dimethylammonium is formulated as a soluble concentrate for the selective control of broadleaf weeds in a variety of crops, including soybeans, peanuts, and alfalfa. Its selectivity is a key advantage, as it can be applied to certain crops without causing significant damage.

Environmental Fate and Toxicology

The environmental fate and toxicological profile of 2,4-DB-dimethylammonium are primarily determined by the properties of the 2,4-DB acid.

-

Environmental Fate: In the environment, 2,4-DB is readily degraded by soil microorganisms.[7] The rate of degradation is influenced by soil type, temperature, and moisture. The primary degradation pathway is β-oxidation to 2,4-D, which is then further degraded.[1] Due to its water solubility, the dimethylammonium salt has the potential for leaching in soil, but the rapid microbial degradation of the parent acid mitigates this risk.

-

Toxicology: The acute toxicity of 2,4-DB-dimethylammonium is expected to be similar to that of other 2,4-D salts. Ingestion of large amounts can lead to gastrointestinal distress and neuromuscular effects.[1] The parent compound, 2,4-DB, has been classified by the U.S. EPA as a possible human carcinogen based on studies of the broader class of chlorophenoxy herbicides.

Conclusion

2,4-DB-dimethylammonium is an effective and selective herbicide with a well-understood mechanism of action. Its chemical properties, particularly its enhanced water solubility due to the dimethylammonium salt formulation, make it a practical choice for various agricultural applications. A thorough understanding of its chemical structure, synthesis, and analytical methods is essential for its safe and effective use, as well as for monitoring its environmental impact. Further research specifically on the dimethylammonium salt form would provide a more complete toxicological and environmental profile.

References

-

PubChem. 2,4-D-Dimethylammonium. National Center for Biotechnology Information. [Link]

-

AERU. 2,4-D-dimethylammonium. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. Oregon State University. [Link]

-

PubChem. 2,4-DB dimethylammonium. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]

-

Farmers Business Network. 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. [Link]

-

Wang, Z., et al. (2014). Dissipation and Residues of 2,4-D-dimethylammonium in Wheat and Soil. Bulletin of Environmental Contamination and Toxicology, 93(6), 759-763. [Link]

-

Cuadra, et al. (2010). Degradation of 2,4-DB in Argentinean agricultural soils with high humic matter content. Journal of Environmental Science and Health, Part B, 45(5), 438-445. [Link]

-

24d.info. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agriculture and Plant Sciences, 14(1/2), 61-68. [Link]

-

Zuanazzi, C., et al. (2007). DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. Brazilian Journal of Microbiology, 38(3), 522-524. [Link]

- Google Patents. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid.

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

Shimadzu. Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. A Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives: 2,4-D Dimethylamine Salt and 2,4-D Butyl Ester. [Link]

-

ResearchGate. (PDF) Deuteration and Vibrational Spectra of Dimethylammonium Paratungstate‐B Hydrates. [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

-

Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

-

California Office of Environmental Health Hazard Assessment. 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. [Link]

-

National Pesticide Information Center. 2,4-D Fact Sheet. [Link]

-

U.S. Environmental Protection Agency. Environmental Chemistry Method for 2,4-D & Degradates Soil. [Link]

-

National Center for Biotechnology Information. LITERATURE SEARCH FRAMEWORK FOR 2,4-D. [Link]

-

ResearchGate. (PDF) Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]

-

Frontiers. Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. [Link]

-

Cuadra, et al. (2010). Degradation of 2,4-DB in Argentinean agricultural soils with high humic matter content. Journal of Environmental Science and Health, Part B, 45(5), 438-445. [Link]

Sources

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]

- 3. Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 24d.info [24d.info]

- 6. scielo.br [scielo.br]

- 7. Degradation of 2,4-DB in Argentinean agricultural soils with high humic matter content - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-DB-Dimethylammonium

This guide provides a comprehensive overview of the synthesis pathway for 2,4-DB-dimethylammonium, a selective systemic herbicide. The document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields, offering detailed chemical principles, step-by-step protocols, and critical process parameters.

Introduction and Strategic Overview

2,4-DB-dimethylammonium is the dimethylamine salt of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). As a member of the phenoxy herbicide family, it functions as a synthetic auxin, selectively controlling broadleaf weeds in various crops.[1][2] The parent acid, 2,4-DB, is a pro-herbicide that is converted within susceptible plants to the more active 2,4-dichlorophenoxyacetic acid (2,4-D) through beta-oxidation.[3] The formulation as a dimethylammonium salt significantly increases its water solubility compared to the parent acid, making it suitable for aqueous spray applications.[4][5]

The synthesis is strategically approached as a two-stage process:

-

Stage 1: Synthesis of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). This core stage involves the formation of an ether linkage between 2,4-dichlorophenol and a four-carbon butyric acid precursor.

-

Stage 2: Neutralization to form 2,4-DB-Dimethylammonium. This final step is a straightforward acid-base reaction to produce the highly soluble amine salt.

This guide will elucidate the mechanistic underpinnings and practical execution of each stage.

Stage 1: Synthesis of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)

The formation of the 2,4-DB acid backbone is achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl substrate. In the industrial synthesis of 2,4-DB, the most direct pathway involves the reaction of the sodium salt of 2,4-dichlorophenol with γ-butyrolactone.[8]

Chemical Principle and Rationale

The reaction proceeds in two key steps:

-

Deprotonation: 2,4-dichlorophenol, being weakly acidic, is first deprotonated with a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), to form the sodium 2,4-dichlorophenoxide. This step is critical as the phenoxide is a much stronger nucleophile than the corresponding phenol.

-

Nucleophilic Attack: The generated sodium 2,4-dichlorophenoxide then attacks the γ-butyrolactone. The attack occurs at the electrophilic carbon atom of the C-O bond in the lactone ring, leading to ring-opening and the formation of the sodium salt of 4-(2,4-dichlorophenoxy)butyrate. Subsequent acidification protonates the carboxylate to yield the final 2,4-DB acid.

A crucial parameter for this reaction is the need for substantially anhydrous conditions.[8] The presence of water can lead to side reactions, such as the hydrolysis of the butyrolactone and reduced nucleophilicity of the phenoxide, thereby lowering the yield. High temperatures, typically in the range of 140-210°C, are required to drive the reaction between the phenoxide and the relatively stable lactone ring to completion.[8]

Experimental Protocol: Synthesis of 2,4-DB Acid

Materials:

-

2,4-Dichlorophenol (C₆H₄Cl₂O)

-

Sodium Hydroxide (NaOH)

-

γ-Butyrolactone (C₄H₆O₂)

-

An entraining solvent (e.g., n-butanol, xylene)

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

Formation of Sodium 2,4-Dichlorophenoxide:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 2,4-dichlorophenol and an aqueous solution of sodium hydroxide in stoichiometric amounts.

-

Add an entraining solvent such as n-butanol.

-

-

Dehydration:

-

Heat the mixture to reflux. Water will be removed as an azeotrope with the entraining solvent and collected in the Dean-Stark trap.

-

Continue the azeotropic distillation until no more water is collected, ensuring the reaction mixture is substantially anhydrous.

-

-

Condensation Reaction:

-

Cool the mixture slightly and add γ-butyrolactone to the anhydrous sodium 2,4-dichlorophenoxide slurry.

-

Remove the remaining entraining solvent by distillation.

-

Heat the reaction mixture to a temperature between 140°C and 210°C. Maintain this temperature with vigorous stirring for several hours to ensure the reaction goes to completion.[8]

-

-

Isolation and Purification:

-

Cool the reaction mass and dissolve it in water.

-

Slowly acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2, which will precipitate the 2,4-DB acid.

-

Filter the precipitated solid, wash with cold water to remove inorganic salts, and dry under vacuum.

-

The resulting product is technical-grade 4-(2,4-dichlorophenoxy)butyric acid. Further purification can be achieved by recrystallization if necessary.

-

Stage 2: Formation of 2,4-DB-Dimethylammonium

The conversion of the sparingly water-soluble 2,4-DB acid into its highly soluble dimethylammonium salt is a critical step for its formulation as a commercial herbicide. This process is a classic acid-base neutralization.

Chemical Principle and Rationale

2,4-DB, being a carboxylic acid, readily donates a proton to a base. Dimethylamine ((CH₃)₂NH), a weak base, accepts this proton to form the dimethylammonium cation ((CH₃)₂NH₂⁺), while the 2,4-DB acid is converted to the 4-(2,4-dichlorophenoxy)butyrate anion. The resulting ionic salt has significantly higher aqueous solubility than the parent acid.[4] The reaction is typically performed in an aqueous or mixed-solvent system to facilitate the dissolution of the final salt.[9]

Experimental Protocol: Neutralization with Dimethylamine

Materials:

-

4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)

-

Aqueous Dimethylamine solution (e.g., 40% w/w)

-

Water or a suitable solvent

Procedure:

-

Slurry Preparation:

-

In a suitable reaction vessel, charge the synthesized technical-grade 2,4-DB acid.

-

Add water to create a stirrable slurry.

-

-

Neutralization:

-

Slowly add a stoichiometric amount of the aqueous dimethylamine solution to the 2,4-DB slurry with constant agitation.

-

The reaction is exothermic; control the temperature with external cooling if necessary to maintain a temperature below 40-50°C.

-

-

Completion and Formulation:

-

Continue stirring until all the 2,4-DB acid has dissolved, indicating the completion of the salt formation. The resulting solution should be clear.

-

The final product is an aqueous solution of 2,4-DB-dimethylammonium, which can be standardized by adjusting the concentration with water for final formulation.

-

Synthesis Pathway Visualization

The following diagram illustrates the complete two-stage synthesis pathway from the starting materials to the final 2,4-DB-dimethylammonium salt.

Caption: Synthesis workflow for 2,4-DB-Dimethylammonium.

Physicochemical Data and Yield

The following table summarizes key physicochemical properties of the intermediate and final products. While precise industrial yields are proprietary, yields for Williamson ether syntheses are typically high.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Water Solubility | Typical Yield |

| 2,4-DB Acid | C₁₀H₁₀Cl₂O₃ | 249.09 | Colorless to white crystal | 117-119 | 46 mg/L | >90% (estimated) |

| 2,4-DB-Dimethylammonium | C₁₂H₁₇Cl₂NO₃ | 294.17 | Typically an aqueous solution | N/A | High | >98% (neutralization) |

| Data sourced from references[1] and[10]. |

Conclusion

The synthesis of 2,4-DB-dimethylammonium is a robust, two-stage process grounded in fundamental organic chemistry principles. The initial Williamson ether synthesis to form the 2,4-DB acid backbone requires careful control of reaction conditions, particularly temperature and the exclusion of water, to achieve high yields. The subsequent neutralization to form the dimethylammonium salt is a straightforward and efficient step that imparts the necessary physicochemical properties for its application as a commercial herbicide. This guide provides a foundational understanding for professionals engaged in the research, development, and production of phenoxy herbicides.

References

- May & Baker Ltd. (1958). Process for the preparation of γ-(2:4-dichlorophenoxy)butyric acid and derivatives thereof.

- Pivatto, M., et al. (2005). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Journal of Agricultural and Food Chemistry, 53(12), 4749-4753.

- Mitsubishi Chemical Corporation. (1994). Process for the preparation of gamma-butyrolactone.

-

Grokipedia. (n.d.). 2,4-DB. Grokipedia. [Link]

-

International Agency for Research on Cancer. (2017). 2,4-Dichlorophenoxyacetic acid. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 113. [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- BASF AG. (2003). Method for producing gamma-butyrolactone.

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

-

Sagel, V. N., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2,4-DB. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

PubChem. (n.d.). 2,4-DB dimethylammonium. National Center for Biotechnology Information. [Link]

-

Yuliarto, S., & Wibowo, A. (2022). Alkaline Diuresis as Treatment for 2,4-D Dimethylamine Herbicide Intoxication. European Journal of Case Reports in Internal Medicine. [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). 2,4-DB. University of Hertfordshire. [Link]

-

SWGDrug. (2005). gamma-butyrolactone. [Link]

-

Mueller, T. C., et al. (2022). Effect of 2,4-D formulation on volatility under field conditions. Weed Technology, 36(4), 519-524. [Link]

-

Zhang, Y., et al. (2023). Reaction pathways to synthesis of gamma-butyrolactone (GBL). ResearchGate. [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). 2,4-D-dimethylammonium. University of Hertfordshire. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. [Link]

- Penner, D., & Roggenbuck, F. C. (2009). 2,4-D salts and adjuvants-review and perspectives. Weed Science, 57(5), 467-473.

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

-

Yuliarto, S., & Wibowo, A. (2022). Alkaline Diuresis as Treatment for 2,4-D Dimethylamine Herbicide Intoxication. ResearchGate. [Link]

-

US EPA. (2019). Pesticide Product Label, Dicamba Dimethylamine Salt SL. [Link]

-

Chen, Y., et al. (2022). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 27(12), 3894. [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). 2,4-D. University of Hertfordshire. [Link]

-

HiMedia Laboratories. (n.d.). Dey-Engley Neutralizing Agar (D/E Agar Disinfectant Testing). [Link]

-

2,4-D Task Force. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]

Sources

- 1. 2,4-DB - Wikipedia [en.wikipedia.org]

- 2. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. 24d.info [24d.info]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. GB793514A - Process for the preparation of 廉 -2:4-dichlorophenoxybutyric acid and derivatives thereof - Google Patents [patents.google.com]

- 9. 2,4-D-dimethylammonium [sitem.herts.ac.uk]

- 10. 2,4-DB dimethylammonium | C12H17Cl2NO3 | CID 62462 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-DB-Dimethylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,4-DB-Dimethylammonium Salt

2,4-DB-dimethylammonium salt is the salt form of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a selective, systemic herbicide belonging to the phenoxyalkanoic acid class.[1][2] In its acid form, 2,4-DB is a crystalline solid with low water solubility.[2][3] To enhance its utility in agricultural formulations, it is often converted into a more water-soluble salt, such as the dimethylammonium salt. This guide provides a comprehensive overview of the core physicochemical properties of 2,4-DB-dimethylammonium salt, offering insights into its chemical behavior, stability, and analytical characterization. For a complete understanding, this guide also details the properties of the parent acid, 2,4-DB, as the salt readily dissociates to this form in aqueous environments, which is the active herbicidal molecule.

The herbicidal activity of 2,4-DB relies on its in-planta conversion to (2,4-dichlorophenoxy)acetic acid (2,4-D) through the process of β-oxidation.[2] This conversion is more efficient in susceptible broadleaf weeds than in tolerant crops like legumes, which forms the basis of its selectivity.[2] Understanding the physicochemical properties of the formulated salt and the parent acid is paramount for developing stable, effective, and environmentally sound herbicidal products.

Chemical Identity and Molecular Structure

The formation of 2,4-DB-dimethylammonium salt involves a straightforward acid-base neutralization reaction between the parent acid, 4-(2,4-dichlorophenoxy)butanoic acid, and dimethylamine.[4] This reaction significantly increases the aqueous solubility of the compound, a critical factor for its formulation as a soluble liquid concentrate.

Caption: Acid-base reaction forming 2,4-DB-dimethylammonium salt.

Key Identifiers

| Identifier | 2,4-DB-Dimethylammonium Salt | 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) |

| IUPAC Name | 4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | 4-(2,4-dichlorophenoxy)butanoic acid |

| CAS Number | 2758-42-1 | 94-82-6 |

| Molecular Formula | C₁₂H₁₇Cl₂NO₃ | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 294.17 g/mol | 249.09 g/mol |

| Synonyms | 2,4-DB dimethylamine salt, Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | 2,4-DB, Butyrac, Embutone |

Core Physicochemical Properties

The physicochemical properties of a substance dictate its behavior in various environments, its formulation characteristics, and its biological availability. While specific experimental data for the dimethylammonium salt are not widely published, the properties of the parent acid are well-documented and provide a strong foundation for understanding the salt's behavior.

| Property | Value for 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) | Implications for 2,4-DB-Dimethylammonium Salt |

| Physical State | White to light brown crystalline solid[1] | Typically formulated as a clear amber to dark brown aqueous liquid[5] |

| Melting Point | 118-120 °C[1][2] | As a formulated liquid, this is not applicable. The salt itself would likely decompose upon heating. |

| Boiling Point | Decomposes before boiling[4] | Decomposes upon heating. |

| Water Solubility | 46 mg/L at 25 °C[2][3] | High water solubility. Amine salts of phenoxy herbicides are readily soluble in water, often exceeding 50% by weight. |

| Solubility in Organic Solvents | Readily soluble in acetone, ethanol, and diethyl ether; slightly soluble in benzene and toluene.[2] | Expected to have good solubility in polar organic solvents. |

| Vapor Pressure | 9.0 x 10⁻⁴ mPa (at 20 °C)[4] | Amine salt formulations are essentially non-volatile, significantly reducing the potential for vapor drift compared to ester formulations. |

| Dissociation Constant (pKa) | 4.1 - 4.95 at 25 °C[1][4] | This weak acid nature allows for the formation of a stable salt with a base like dimethylamine. |

| Octanol-Water Partition Coefficient (Log Kow) | 1.22 (at pH 7)[4]; 3.53[1] | The salt form is significantly more hydrophilic, resulting in a much lower Log Kow, indicating low potential for bioaccumulation.[4] |

Stability and Degradation

The stability of 2,4-DB and its dimethylammonium salt is a critical factor for its storage and environmental persistence.

-

Hydrolytic Stability: In aqueous solution, the dimethylammonium salt dissociates into the 2,4-DB anion and the dimethylammonium cation. The 2,4-DB anion is stable to hydrolysis under normal environmental pH conditions.

-

Photolytic Stability: 2,4-DB can undergo degradation when exposed to sunlight, particularly in aqueous environments.

-

Thermal Stability: The parent acid, 2,4-DB, decomposes at temperatures above 270°C.[4] The dimethylammonium salt is expected to be less thermally stable. Formulations are generally stable under recommended storage conditions.

-

Environmental Fate: In soil and water, the primary mode of degradation for 2,4-DB is through microbial activity.[2] It is not considered persistent in soil but may be more persistent in aquatic systems.[4] Due to its mobility, there is potential for it to leach into groundwater.[4]

Analytical Characterization Methodologies

Accurate and precise analytical methods are essential for quality control during manufacturing, formulation analysis, and for monitoring residues in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2,4-DB and its derivatives.

Protocol: Determination of 2,4-DB by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of 2,4-DB. The dimethylammonium salt in a formulation would first be acidified to convert it to the parent acid for analysis.

1. Principle: The sample is extracted and cleaned up to isolate the 2,4-DB acid. The extract is then injected into an HPLC system equipped with a reverse-phase column and a UV detector for separation and quantification.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid

-

2,4-DB analytical standard

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

Syringe filters (0.45 µm)

3. Instrumentation:

-

HPLC system with a gradient pump

-

UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

4. Sample Preparation (General Workflow):

Caption: General workflow for 2,4-DB sample preparation for HPLC analysis.

5. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Acetonitrile and acidified water (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 284 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

6. Causality and Self-Validation:

-

Acidification: This step is crucial for salt formulations to ensure that a single chemical entity (the parent acid) is being analyzed, preventing peak splitting and ensuring accurate quantification.

-

Extraction and Cleanup: These steps are vital for removing interfering substances from the sample matrix, which could otherwise co-elute with the analyte and affect the accuracy of the results. The choice of extraction solvent and SPE sorbent is determined by the polarity of 2,4-DB and the nature of the sample matrix.

-

Method Validation: The entire analytical method must be validated according to established guidelines (e.g., ICH, SANTE). This includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a reported detection limit for 2,4-DB in water is 0.91 µg/L.[2] This validation process ensures the reliability and trustworthiness of the generated data.

Conclusion

The physicochemical properties of 2,4-DB-dimethylammonium salt are fundamentally linked to its function as a water-soluble formulation of the herbicide 2,4-DB. The conversion to the dimethylammonium salt dramatically increases its aqueous solubility and reduces its volatility, which are desirable characteristics for handling and application. In the environment, it readily dissociates to the 2,4-DB anion, which is the biologically active form. A thorough understanding of these properties, from its molecular structure to its behavior in analytical systems, is essential for researchers and professionals in the fields of agricultural science, environmental science, and drug development to ensure its effective and safe use.

References

-

National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products....

-

AERU. (n.d.). 2,4-DB (Ref: ENT 8538). University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-D-Dimethylammonium. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

AERU. (n.d.). 2,4-D-dimethylammonium. University of Hertfordshire. Retrieved from [Link]

-

CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (2018, January 17). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]

- 3. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]

- 5. cdms.net [cdms.net]

The Environmental Odyssey of 2,4-DB: A Technical Guide to its Fate and Degradation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the environmental journey of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a selective systemic herbicide. As a senior application scientist, this document moves beyond a mere recitation of facts to provide a causal understanding of the compound's behavior in the environment. We will explore its transformation, persistence, and the intricate web of factors governing its ultimate fate, equipping you with the knowledge to design robust experimental protocols and interpret environmental data with confidence.

Introduction: The Pro-Herbicide Strategy of 2,4-DB

2,4-DB belongs to the phenoxyalkanoic acid class of herbicides. Its herbicidal activity is not inherent but is a result of its conversion within susceptible plants into the potent auxin herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). This bioactivation is a key feature of its selectivity, as many tolerant plants lack the necessary enzymatic machinery for this conversion. Understanding the environmental fate of 2,4-DB, therefore, requires a dual focus: the behavior of the parent compound and the subsequent environmental journey of its active metabolite, 2,4-D.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental mobility and partitioning of 2,4-DB are dictated by its fundamental physicochemical properties.

| Property | Value | Implication for Environmental Fate |

| Chemical Formula | C₁₀H₁₀Cl₂O₃ | Provides the basis for its molecular weight and elemental composition. |

| Molecular Weight | 249.09 g/mol | Influences its diffusion and transport characteristics. |

| Water Solubility | 46 mg/L | Low to moderate solubility suggests potential for both dissolution in water and sorption to soil particles. |

| Vapor Pressure | Low | Indicates that volatilization from soil or water surfaces is not a significant dissipation pathway. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.1 (estimated) | A moderate lipophilicity, suggesting a tendency to partition into organic matter in soil and sediment. |

| pKₐ | 4.8 | As an acidic compound, its speciation is pH-dependent. In most environmental soils and waters (pH > 4.8), it will exist predominantly in its anionic form, which is more water-soluble and mobile. |

The Central Transformation: Beta-Oxidation of 2,4-DB to 2,4-D

The conversion of 2,4-DB to 2,4-D is the cornerstone of its herbicidal activity and a critical step in its environmental degradation pathway, particularly within biological systems. This transformation occurs via a process analogous to the beta-oxidation of fatty acids.

The Biochemical Pathway

The beta-oxidation of the butyric acid side chain of 2,4-DB involves a cyclical series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle. In the case of 2,4-DB, a single cycle is sufficient to yield 2,4-D.

This pathway is primarily carried out by enzymes located in peroxisomes or glyoxysomes within plant cells. The key enzymes involved are Acyl-CoA synthetase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-Hydroxyacyl-CoA dehydrogenase, and β-Ketothiolase. The selectivity of 2,4-DB arises from the differential activity of these enzymes between susceptible weeds and tolerant crops.

Environmental Degradation Pathways

The breakdown of 2,4-DB in the environment is a multifaceted process involving both biotic and abiotic mechanisms. The rate and extent of degradation are profoundly influenced by environmental conditions.

Biotic Degradation: The Microbial Workforce

Microbial degradation is the principal mechanism for the dissipation of 2,4-DB and its active metabolite, 2,4-D, in soil and aquatic environments.[1] A diverse array of soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy.[2][3]

Key Microbial Players: Genera such as Pseudomonas, Arthrobacter, Cupriavidus, and Sphingomonas have been identified as effective degraders of phenoxyalkanoic acid herbicides.[2] The presence of a microbial population adapted to these compounds, often through previous exposure, can significantly accelerate their degradation.

Degradation of 2,4-D: Once 2,4-DB is converted to 2,4-D, the subsequent microbial degradation of 2,4-D is well-documented. The primary pathway involves the cleavage of the ether linkage, followed by hydroxylation and ring opening of the aromatic structure.[1]

Abiotic Degradation: The Role of Light and Water

While microbial degradation is dominant, abiotic processes can also contribute to the breakdown of 2,4-DB and 2,4-D.

-

Photodegradation: Both 2,4-DB and 2,4-D can undergo photodegradation in the presence of sunlight, particularly in clear, shallow waters.[4] The process involves the absorption of UV radiation, leading to the generation of reactive oxygen species and subsequent breakdown of the molecule. The photolysis half-life of 2,4-D in sunlit surface waters can be an important environmental fate process.[4] However, in natural waters containing dissolved organic matter and suspended sediments, the efficiency of photolysis can be significantly reduced due to light attenuation.

-

Hydrolysis: The ester and salt forms of 2,4-DB and 2,4-D are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions. However, under typical environmental pH ranges, the hydrolysis of the acid form of 2,4-D is considered to be a negligible degradation pathway.[4]

Environmental Persistence and Mobility

The persistence and mobility of 2,4-DB in the environment are critical determinants of its potential for off-site transport and contamination of water resources.

Persistence in Soil and Water

The persistence of 2,4-DB is often reported in terms of its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The half-life of 2,4-DB in soil is reported to be approximately 7 days.[5] However, the persistence of its active metabolite, 2,4-D, is highly variable and depends on a multitude of factors.

| Environmental Compartment | Condition | Typical Half-life of 2,4-D | Factors Influencing Persistence |

| Soil | Aerobic | 6.2 - 10 days[1][6] | Soil moisture, temperature, organic matter content, microbial population, pH. Degradation is faster in warm, moist, and microbially active soils. |

| Water (Aerobic) | Aquatic systems | ~15 days[1][4] | Temperature, nutrient availability, presence of adapted microorganisms, sunlight penetration. |

| Water (Anaerobic) | Aquatic sediments, flooded soils | 41 - 333 days[1][4] | Significantly more persistent under anaerobic conditions due to slower microbial metabolism. |

Sorption and Leaching

The movement of 2,4-DB and 2,4-D through the soil profile is governed by sorption processes. As an acidic compound, the sorption of 2,4-DB is strongly influenced by soil pH and organic matter content.

-

Effect of pH: At pH values below its pKa (4.8), 2,4-DB exists predominantly in its neutral form, which is more readily sorbed to soil organic matter. Above its pKa, it is in its anionic form, which is more water-soluble and less strongly sorbed, increasing its potential for leaching.

-

Role of Organic Matter: Soil organic matter is the primary sorbent for phenoxyalkanoic acid herbicides. Soils with higher organic matter content will exhibit greater sorption and reduced mobility of 2,4-DB and 2,4-D.

The soil organic carbon-water partitioning coefficient (Koc) is a useful parameter for predicting the mobility of these compounds. Lower Koc values indicate weaker sorption and a higher potential for leaching. The mobility of 2,4-D is generally considered to be high in soils with low organic matter and alkaline pH.[7]

Ecotoxicological Profile

A comprehensive understanding of the environmental fate of 2,4-DB necessitates an evaluation of its potential impacts on non-target organisms.

| Organism Group | Compound | Endpoint | Value | Toxicity Classification |

| Aquatic Organisms | ||||

| Fish (e.g., Rainbow Trout) | 2,4-DB | 96-hr LC₅₀ | >100 mg/L | Slightly toxic |

| 2,4-D (acid/salts) | 96-hr LC₅₀ | >100 mg/L | Slightly toxic | |

| 2,4-D (esters) | 96-hr LC₅₀ | 1-10 mg/L | Moderately to highly toxic | |

| Aquatic Invertebrates (e.g., Daphnia magna) | 2,4-DB | 48-hr EC₅₀ | >100 mg/L | Slightly toxic |

| 2,4-D (acid/salts) | 48-hr EC₅₀ | >100 mg/L | Slightly toxic | |

| 2,4-D (esters) | 48-hr EC₅₀ | 0.1-1 mg/L | Highly toxic | |

| Algae (e.g., Selenastrum capricornutum) | 2,4-D (DMA salt) | 72-hr EC₅₀ | 51.2 mg/L[4] | Slightly toxic |

| Terrestrial Organisms | ||||

| Birds (e.g., Bobwhite Quail) | 2,4-D | LD₅₀ | >2000 mg/kg | Practically non-toxic |

| Earthworms | 2,4-D | 14-day LC₅₀ | >1000 mg/kg soil | Slightly toxic |

| Honeybees | 2,4-D | Acute contact LD₅₀ | >100 µ g/bee | Practically non-toxic[4] |

It is crucial to note that the ester formulations of 2,4-D are significantly more toxic to aquatic organisms than the acid or salt forms.[4]

Analytical Methodologies: A Practical Guide

Accurate quantification of 2,4-DB and its metabolites in environmental matrices is essential for fate and transport studies. The following provides a generalized workflow for the analysis of these compounds in soil and water.

Experimental Workflow for Sample Analysis

Step-by-Step Protocol for Water Sample Analysis (LC-MS/MS)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve by acidifying to pH < 2 with a strong acid (e.g., sulfuric or hydrochloric acid) and store at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

-

Load a known volume of the water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes with a suitable solvent such as methanol or acetonitrile.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2,4-DB and 2,4-D for sensitive and selective quantification.

-

Step-by-Step Protocol for Soil Sample Analysis (GC-MS)

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Extract a known weight of soil with an appropriate solvent mixture (e.g., acetone/water/acid).

-

Use techniques such as sonication or accelerated solvent extraction (ASE) to improve efficiency.

-

-

Clean-up: Perform a liquid-liquid partition to transfer the analytes from the initial extract into a more volatile, less polar solvent (e.g., dichloromethane). Further clean-up may be necessary using SPE.

-

Derivatization: Convert the acidic analytes to their more volatile ester forms (e.g., methyl or butyl esters) using a derivatizing agent (e.g., BF₃/methanol or diazomethane). This step is crucial for successful GC analysis.

-

GC-MS Analysis:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection for trace-level analysis.

-

Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for the derivatized 2,4-DB and 2,4-D.

-

Conclusion: A Synthesis of Environmental Behavior

The environmental fate of 2,4-DB is a dynamic interplay of its inherent chemical properties and the prevailing environmental conditions. Its journey begins with its application as a pro-herbicide, followed by its critical conversion to the active 2,4-D in susceptible plants. In the broader environment, microbial degradation stands as the primary force driving its dissipation, a process significantly influenced by soil and water characteristics. While abiotic degradation pathways exist, their contribution is generally secondary. The mobility of 2,4-DB and its primary metabolite, 2,4-D, is largely dictated by soil pH and organic matter content, which in turn governs its potential to leach into groundwater. From an ecotoxicological perspective, while the parent compound and the acid/salt forms of 2,4-D exhibit moderate to low toxicity to many non-target organisms, the ester forms of 2,4-D pose a greater risk, particularly to aquatic life.

This guide provides a comprehensive framework for understanding and investigating the environmental fate of 2,4-DB. By applying the principles and methodologies outlined herein, researchers can conduct more targeted and insightful studies, contributing to a more complete understanding of the environmental impact of this widely used herbicide.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. [Link]

-

U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

Das, S., & Adhya, T. K. (2014). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. Journal of Environmental Quality, 43(3), 1073–1081. [Link]

-

EXTOXNET. (1996). 2,4-DB. Extension Toxicology Network. [Link]

-

Zhang, J., Sun, L., Zhang, L., & Wang, J. (2021). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 9(11), 287. [Link]

-

Pileggi, M., De Souza, M. L., De Andrade, P. A. M., & Pileggi, S. A. V. (2007). Degradation of 2,4-D herbicide by microorganisms isolated from Brazilian contaminated soil. Brazilian Journal of Microbiology, 38(3), 522–525. [Link]

-

Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Organic & Medicinal Chemistry International Journal, 9(1), 555755. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]

- 6. invasive.org [invasive.org]

- 7. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Power of a Proherbicide: A Technical Guide to the Discovery and History of Phenoxy Herbicides Like 2,4-DB

Abstract

The advent of selective herbicides revolutionized agriculture, and the phenoxyacetic acid family, particularly 2,4-D, was at the forefront of this transformation. This technical guide provides an in-depth exploration of the discovery and history of phenoxy herbicides, with a specialized focus on 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). We will delve into the innovative concept of proherbicides, the serendipitous discoveries that led to their development, and the intricate biochemical mechanisms that govern their selective action. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview from historical context to detailed experimental methodologies.

The Dawn of a New Era in Weed Control: The Phenoxy Herbicide Revolution

The 1940s marked a pivotal moment in agricultural science with the independent and nearly simultaneous discovery of the herbicidal properties of synthetic auxins in the United Kingdom and the United States.[1] This research, initially spurred by investigations into plant growth regulators, led to the development of the first commercially successful selective herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] These compounds exhibited the remarkable ability to control broadleaf weeds in monocotyledonous crops like cereals and grasses, a breakthrough that significantly boosted agricultural productivity.[3]

The primary mode of action of these phenoxy herbicides is to mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2] When applied to susceptible broadleaf plants, they induce uncontrolled and unsustainable cell division and elongation, leading to stem curling, leaf withering, and ultimately, plant death.[3] This hormonal disruption is the cornerstone of their herbicidal efficacy.

The Ingenuity of Proherbicides: The Discovery of 2,4-DB

Building upon the foundational understanding of phenoxyacetic acids, a new chapter in selective weed control was opened by the pioneering work of Professor R. L. Wain and his colleagues at Wye College, University of London, in the 1950s. Their research explored the concept of "lethal synthesis," where a non-toxic compound is converted into a toxic one within a living organism. This led to the development of a homologous series of ω-(2,4-dichlorophenoxy)alkanoic acids.

The key discovery was that the herbicidal activity of these compounds depended on the length of the alkanoic acid side chain. Those with an even number of methylene groups in the side chain were inactive when applied to certain plants, while those with an odd number were active. This observation was explained by the plant's metabolic process of β-oxidation.

This led to the development of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a proherbicide that is not phytotoxic itself but is converted into the highly active herbicide 2,4-D in susceptible plant species. This metabolic activation provides an additional layer of selectivity, as some crop plants, like legumes, lack the necessary enzyme systems to efficiently carry out this conversion, rendering them tolerant to 2,4-DB application.

Chemical Synthesis of 2,4-DB: A Laboratory Perspective

The synthesis of 2,4-DB can be achieved through the reaction of 2,4-dichlorophenol with γ-butyrolactone. This method, a variation of the Williamson ether synthesis, provides a direct route to the desired phenoxybutanoic acid structure.

Synthesis Pathway

Caption: Synthesis of 2,4-DB from 2,4-dichlorophenol and γ-butyrolactone.

Experimental Protocol: Laboratory Synthesis of 4-(2,4-Dichlorophenoxy)butanoic Acid

This protocol is a representative procedure based on established chemical principles for the synthesis of phenoxyalkanoic acids.

Materials:

-

2,4-Dichlorophenol

-

γ-Butyrolactone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dichlorophenol in a minimal amount of ethanol. While stirring, slowly add one molar equivalent of a concentrated aqueous solution of sodium hydroxide. The reaction is exothermic. Stir the mixture until a homogenous solution of the sodium 2,4-dichlorophenoxide is formed.

-

Reaction with γ-Butyrolactone: To the freshly prepared phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of γ-butyrolactone.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. The 2,4-DB will precipitate as a white solid.

-

Isolation and Purification: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts.

-

Recrystallization: For further purification, recrystallize the crude 2,4-DB from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).

The Biochemical Basis of Selectivity: β-Oxidation of 2,4-DB

The selective herbicidal activity of 2,4-DB is a classic example of bioactivation. In susceptible broadleaf weeds, the butyric acid side chain of 2,4-DB undergoes β-oxidation, a metabolic pathway that sequentially removes two-carbon units. This process converts the non-phytotoxic 2,4-DB into the potent auxin herbicide, 2,4-D.

The β-Oxidation Pathway

Caption: Metabolic activation of 2,4-DB to 2,4-D via β-oxidation in susceptible plants.

The β-oxidation of the phenoxyalkanoic acid side chain is a peroxisomal process involving a series of enzymatic reactions. While the precise enzymatic machinery can vary between plant species, the general steps involve:

-

Activation: The carboxylic acid of 2,4-DB is activated to its corresponding CoA ester by an acyl-CoA synthetase.

-

Oxidation: The acyl-CoA is then oxidized by an acyl-CoA oxidase, introducing a double bond.

-

Hydration: A hydratase adds a water molecule across the double bond.

-

Oxidation: The resulting hydroxyl group is oxidized to a ketone by a dehydrogenase.

-

Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a shortened phenoxyalkanoyl-CoA.

This cycle repeats, and in the case of 2,4-DB, it leads to the formation of (2,4-dichlorophenoxy)acetyl-CoA, which is then hydrolyzed to the active herbicide, 2,4-D. Tolerant plants, such as many legumes, either lack the necessary enzymes to efficiently carry out this β-oxidation or metabolize the resulting 2,4-D into inactive conjugates more rapidly than susceptible weeds.

Analytical Methodologies for 2,4-DB and its Metabolites

The detection and quantification of 2,4-DB and its primary metabolite, 2,4-D, in environmental and biological samples are crucial for efficacy studies, residue analysis, and environmental monitoring. The two most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and selectivity for the analysis of phenoxy acid herbicides. However, due to their low volatility, a derivatization step is typically required to convert the carboxylic acids into more volatile esters.

5.1.1. Experimental Protocol: GC-MS Analysis of 2,4-DB and 2,4-D in Plant Tissue

Sample Preparation and Extraction:

-

Homogenize a known weight of plant tissue (e.g., 5-10 g) in a suitable solvent mixture such as acetone/water.

-

Filter the homogenate and concentrate the filtrate under reduced pressure.

-

Acidify the aqueous residue to pH < 2 with hydrochloric acid.

-

Perform liquid-liquid extraction with a nonpolar solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume.

Derivatization (Esterification):

-

To the concentrated extract, add a derivatizing agent such as diazomethane or a mixture of an alcohol (e.g., methanol) and an acid catalyst (e.g., BF₃ or H₂SO₄).

-

Heat the mixture if necessary to drive the esterification to completion.

-

After cooling, neutralize the excess acid and extract the resulting methyl esters into a nonpolar solvent (e.g., hexane).

-

Concentrate the final extract to the desired volume for GC-MS analysis.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60-80°C, ramping up to 280-300°C.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the methyl esters of 2,4-DB and 2,4-D.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a direct method for the analysis of phenoxy acids without the need for derivatization. Reversed-phase HPLC with UV detection is a common approach.

5.2.1. Experimental Protocol: HPLC Analysis of 2,4-DB and 2,4-D in Soil

Sample Preparation and Extraction:

-

Air-dry and sieve a soil sample (e.g., 20 g).

-

Extract the soil sample with a suitable solvent system, such as a mixture of acetone and a buffer solution, by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process and combine the supernatants.

-

Concentrate the extract and perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components. A C18 or anion exchange cartridge can be used.

-

Elute the analytes from the SPE cartridge with a suitable solvent, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.

HPLC Parameters:

-

HPLC System: Equipped with a reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solution (e.g., water with phosphoric or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector set at a wavelength where both 2,4-DB and 2,4-D exhibit strong absorbance (e.g., around 230 nm or 280 nm).

-

Quantification: Based on the peak areas of the analytes compared to those of external standards.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physicochemical and toxicological properties of 2,4-DB is essential for its safe and effective use.

| Property | 2,4-DB | 2,4-D |

| Chemical Formula | C₁₀H₁₀Cl₂O₃ | C₈H₆Cl₂O₃ |

| Molar Mass ( g/mol ) | 249.09 | 221.04 |

| Appearance | Colorless to white crystals | White to yellow powder |

| Melting Point (°C) | 117-119 | 140.5 |

| Water Solubility (mg/L) | 46 | 900 |

| Log P (octanol-water) | 3.14 (estimated) | 2.58 - 2.83 |

| Acute Oral LD₅₀ (rat, mg/kg) | 370 - 700[3] | 639 - 1646[2] |

| Soil Half-life | Approx. 7 days[3] | 1-14 days[3] |

Conclusion

The discovery of 2,4-DB and the elucidation of its mechanism of action represent a significant milestone in the history of herbicide development. The concept of a proherbicide, selectively activated within the target weed, provided a novel approach to enhancing crop safety and herbicidal efficacy. This technical guide has provided a comprehensive overview of the historical context, chemical synthesis, biochemical activation, and analytical methodologies associated with 2,4-DB. A thorough understanding of these principles is paramount for the continued development of innovative and sustainable weed management strategies.

References

- Grokipedia. (n.d.). Phenoxy herbicide.

-

EXTOXNET. (1996). 2,4-DB. Pesticide Information Profile. Retrieved from [Link]

-

Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

- Google Patents. (n.d.). GB793514A - Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

- Troyer, J. R. (2001). In the beginning: The multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297.

- Hammami, B., Bahri, M., Hassine, S. B., & Driss, M. R. (2017). Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water.

-

U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2,4-Dichlorophenoxyacetic acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113.

-

Wikipedia. (2023). 2,4-DB. Retrieved from [Link]

-

Purdue University. (n.d.). The Discovery of 2,4-D and Other Phenoxy Herbicides. Retrieved from [Link]

- Peterson, G. E. (1967). The discovery and development of 2,4-D. Agricultural History, 41(3), 243-253.

- Wain, R. L. (1955). A new approach to selective weed control. Annals of Applied Biology, 42(1), 151-157.

- Fawcett, C. H., Ingram, J. M. A., & Wain, R. L. (1954). The β-oxidation of ω-phenoxyalkylcarboxylic acids in the flax plant. Proceedings of the Royal Society of London. Series B - Biological Sciences, 142(906), 60-72.

- Synerholm, M. E., & Zimmerman, P. W. (1947). Preparation of a series of ω-(2,4-dichlorophenoxy)-aliphatic acids and some related compounds with a consideration of their biochemical role as plant-growth regulators. Contributions from Boyce Thompson Institute, 14, 369-382.

-

Weed Science Society of America. (n.d.). Herbicide History. Retrieved from [Link]

-

AERU. (n.d.). 2,4-DB (Ref: ENT 8538). Retrieved from [Link]

- Baker, P. B., & Graham, J. C. (2015). The role of peroxisomal β-oxidation in plant development and defense. Frontiers in Plant Science, 6, 629.

Sources

An In-depth Technical Guide to 2,4-DB-Dimethylammonium: Properties, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-DB-dimethylammonium, the dimethylamine salt of 4-(2,4-dichlorophenoxy)butyric acid, is a selective systemic herbicide used for the control of broadleaf weeds. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula, alongside a detailed exploration of its synthesis, mechanism of action, and analytical considerations. By elucidating the scientific principles underlying its herbicidal activity, this document aims to equip researchers and professionals with the foundational knowledge necessary for its effective and safe application in agricultural and research settings.

Core Chemical and Physical Properties

2,4-DB-dimethylammonium is a chemical compound with specific properties that dictate its function and environmental behavior. A clear understanding of these fundamental characteristics is paramount for its appropriate handling and application.

Molecular Formula and Weight

The chemical formula for 2,4-DB-dimethylammonium is C12H17Cl2NO3.[1] Its molecular weight is 294.17 g/mol .[1] This is derived from its parent compound, 4-(2,4-dichlorophenoxy)butyric acid, and dimethylamine.[1]

Chemical Structure

The structure of 2,4-DB-dimethylammonium consists of the 4-(2,4-dichlorophenoxy)butyric acid anion and the dimethylammonium cation. The anion contains a dichlorinated benzene ring linked to a butyric acid moiety through an ether bond. The cation is formed from the protonation of dimethylamine.

Physical Properties

A summary of the key physical and chemical properties of 2,4-DB-dimethylammonium and its parent acid, 2,4-DB, is presented in the table below for easy comparison.

| Property | 2,4-DB-Dimethylammonium | 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) |

| Molecular Formula | C12H17Cl2NO3[1] | C10H10Cl2O3 |

| Molecular Weight | 294.17 g/mol [1] | 249.09 g/mol |

| CAS Number | 2758-42-1[2] | 94-82-6 |

| Appearance | Varies by formulation | White to light brown crystalline solid |

| Solubility in Water | High | Low |

| Use Type | Herbicide[2] | Herbicide |

Synthesis and Formulation

The commercial production of 2,4-DB-dimethylammonium is a direct acid-base neutralization reaction. This process involves reacting technical-grade 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) with dimethylamine in a controlled aqueous or mixed solvent system. The resulting salt is then filtered, concentrated, and subjected to quality control tests before being formulated into a final product.

Formulations of 2,4-DB-dimethylammonium are typically soluble concentrates (liquids) designed to be diluted with water before application. These formulations are favored for their high water solubility and lower volatility compared to ester formulations of phenoxy herbicides.

Mechanism of Action: A Synthetic Auxin

2,4-DB-dimethylammonium is a selective, systemic herbicide that functions as a synthetic auxin.[3] Its mechanism of action is centered on disrupting the normal growth and development of susceptible broadleaf weeds.

Absorption and Translocation

Upon application, 2,4-DB-dimethylammonium is absorbed primarily through the leaves of the target weed. It is then translocated throughout the plant via the phloem to areas of active growth, such as the meristems.

Mimicking Natural Hormones

In the plant, 2,4-DB itself is not phytotoxic. It undergoes a process of β-oxidation within susceptible plants, which converts it to 2,4-dichlorophenoxyacetic acid (2,4-D). 2,4-D is a potent synthetic auxin that mimics the natural plant growth hormone, indole-3-acetic acid (IAA).

Uncontrolled Growth and Plant Death

The presence of excessive amounts of this synthetic auxin leads to a cascade of detrimental effects:

-

Uncontrolled Cell Division and Elongation: The herbicide induces rapid and disorganized cell growth, leading to twisting of stems and leaves.[3]

-

Disruption of Vascular Tissues: The abnormal growth damages the plant's vascular system, impeding the transport of water and nutrients.

-

Resource Depletion: The unsustainable growth rate exhausts the plant's energy reserves.[3]

Ultimately, these disruptions lead to the death of the susceptible broadleaf weed. The selectivity of 2,4-DB is attributed to the differential ability of various plant species to carry out the β-oxidation process. Many grasses and tolerant crops lack the necessary enzyme systems to efficiently convert 2,4-DB to the highly active 2,4-D, thus sparing them from its herbicidal effects.

The following diagram illustrates the workflow from application to the ultimate effect on the target plant.

Caption: Mechanism of action of 2,4-DB-dimethylammonium.

Analytical Methodologies